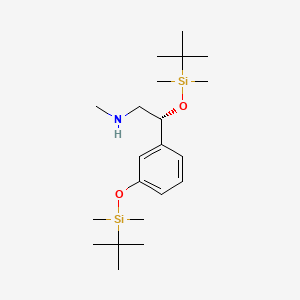

(R)-O,O-Bis(tert-butyldimethlsilyl) Phenylephrine

Description

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . This compound is particularly useful in synthetic chemistry for protecting phenolic hydroxyl groups during multi-step synthesis processes.

Properties

IUPAC Name |

(2R)-2-[tert-butyl(dimethyl)silyl]oxy-2-[3-[tert-butyl(dimethyl)silyl]oxyphenyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2Si2/c1-20(2,3)25(8,9)23-18-14-12-13-17(15-18)19(16-22-7)24-26(10,11)21(4,5)6/h12-15,19,22H,16H2,1-11H3/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCLWXYOVOYPST-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C(CNC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)[C@H](CNC)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661812 | |

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-07-1 | |

| Record name | (2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}-2-(3-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Synthesis via Hydrolytic Kinetic Resolution

The enantioselective preparation of (R)-phenylephrine is achieved through hydrolytic kinetic resolution (HKR) of a racemic styrene oxide intermediate. As reported in prior studies, (R,R)-salen cobalt(III) acetate catalyzes the ring-opening of (±)-styrene oxide with water, yielding (R)-1-phenyl-1,2-ethanediol with high enantiomeric excess (ee > 98%). Subsequent stereoselective methylation of the diol’s secondary hydroxyl group introduces the methylamino moiety, forming (R)-phenylephrine. Key reaction parameters include:

-

Catalyst loading : 0.5–1.0 mol% (R,R)-salenCo(III)OAc

-

Solvent system : Toluene/water biphasic mixture

-

Temperature : 0–5°C to minimize epoxide racemization

This method achieves an overall yield of 68–72% for (R)-phenylephrine, with optical purity confirmed via chiral HPLC.

Alternative Pathways: Epoxidation and Bromohydrin Formation

Alternative routes to (R)-phenylephrine involve epoxidation or bromohydrin formation. For example, Wittig reaction of TBDMS-protected m-hydroxybenzaldehyde with methyltriphenylphosphonium iodide generates an alkene intermediate, which undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA). Acidic ring-opening of the epoxide with methylamine gas followed by TBDMS deprotection yields (R)-phenylephrine hydrochloride in 90% yield over two steps.

A bromohydrin-based pathway employs N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) to functionalize the alkene intermediate, producing a bromohydrin that is subsequently reduced to the target diol. While this route offers comparable yields (66% overall), it requires stringent moisture control to prevent side reactions.

Protection of Hydroxyl Groups with TBDMS

Reaction Conditions and Optimization

The bis-silylation of (R)-phenylephrine’s hydroxyl groups is performed using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key steps include:

-

Deprotonation : Dissolving (R)-phenylephrine in dry dichloromethane (DCM) with imidazole (2.4 equivalents per hydroxyl) as a base.

-

Silylation : Dropwise addition of TBDMSCl (2.2 equivalents per hydroxyl) at 0°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : Quenching with dilute hydrochloric acid, extraction with DCM, and solvent evaporation.

Critical Parameters :

-

Solvent : Anhydrous DCM or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Base : Imidazole or 4-dimethylaminopyridine (DMAP)

Purification and Characterization

The crude product is purified via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. Successful bis-silylation is confirmed through:

-

NMR Spectroscopy : Disappearance of hydroxyl proton signals (δ 1.5–2.5 ppm) and appearance of TBDMS methyl signals (δ 0.1–0.3 ppm).

-

High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass of C₂₅H₄₇NO₂Si₂ (observed m/z 481.31, calculated 481.30).

Data Tables

Table 1: Reaction Conditions for Bis-Silylation of (R)-Phenylephrine

Chemical Reactions Analysis

Types of Reactions

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine undergoes various chemical reactions, including:

Oxidation: The silyl ether can be oxidized to form the corresponding silanol.

Reduction: Reduction reactions can convert the silyl ether back to the original alcohol.

Substitution: The silyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, silanols, and substituted silyl ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine has several scientific research applications:

Chemistry: It is used as a protecting group for phenolic hydroxyl groups in multi-step organic synthesis.

Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is employed in the development of drug delivery systems and prodrugs.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine involves the protection of hydroxyl groups through the formation of a stable silyl ether bond. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected hydroxyl site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Trimethylsilyl Ether (TMS): Less sterically hindered and more susceptible to hydrolysis compared to tert-butyldimethylsilyl ethers.

Triethylsilyl Ether (TES): Offers moderate steric hindrance and stability.

Tert-Butyldiphenylsilyl Ether (TBDPS): Provides greater steric hindrance and stability compared to tert-butyldimethylsilyl ethers.

Triisopropylsilyl Ether (TIPS): Highly stable and resistant to hydrolysis, but more difficult to introduce compared to tert-butyldimethylsilyl ethers.

Uniqueness

®-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine is unique due to its balance of steric hindrance and ease of removal. The tert-butyldimethylsilyl group provides sufficient protection for phenolic hydroxyl groups while allowing for selective deprotection under mild conditions. This makes it a valuable tool in synthetic chemistry for the protection of sensitive functional groups.

Biological Activity

(R)-O,O-Bis(tert-butyldimethlsilyl) phenylephrine is a chemically modified form of phenylephrine, a well-known α1-adrenergic receptor agonist commonly used as a decongestant. This compound, which features tert-butyldimethylsilyl (TBDMS) groups, enhances the lipophilicity and stability of the molecule, potentially affecting its biological activity and pharmacokinetics.

- IUPAC Name : (R)-O,O-Bis(tert-butyldimethylsilyl)phenylephrine

- CAS Number : 1217862-07-1

- Molecular Formula : C21H41NO2Si2

- Molecular Weight : 395.7 g/mol

This compound acts primarily as a selective agonist for the α1-adrenergic receptors. This receptor is involved in various physiological responses, including vasoconstriction and increased peripheral resistance, leading to elevated blood pressure. The TBDMS modification may enhance receptor binding affinity or alter the pharmacodynamics compared to unmodified phenylephrine.

Biological Activity

The biological activity of this compound can be summarized in the following key areas:

Pharmacodynamics

- Receptor Interaction : This compound exhibits strong binding to α1-adrenergic receptors, which are responsible for mediating vasoconstriction and other sympathetic nervous system effects.

- Cardiovascular Effects : Similar to phenylephrine, it may increase blood pressure and heart rate through its agonistic action on α1 receptors.

Pharmacokinetics

- Absorption : The addition of TBDMS groups can enhance the compound's oral bioavailability by improving its solubility and stability against metabolic degradation.

- Metabolism : Like phenylephrine, it is expected to undergo first-pass metabolism primarily in the liver, involving oxidative deamination and conjugation pathways.

Case Studies

Several studies have evaluated the effects of phenylephrine derivatives on cardiovascular parameters:

| Study | Dose | Population | Result |

|---|---|---|---|

| Cohen et al. | 10—25 mg | Normotensive participants | Increased heart rate compared to placebo |

| McLaurin et al. | 10 mg | Normotensive participants with nasal congestion | Conflicting results on blood pressure |

| Keys and Violante | 250 mg | Normotensive volunteers | Average decrease in heart rate; increase in blood pressure |

These studies indicate that while this compound may share similar cardiovascular effects with phenylephrine, its modified structure could yield different pharmacological profiles.

Research Findings

Recent research has focused on the potential therapeutic applications of modified phenylephrine compounds:

- Anti-inflammatory Effects : Some studies suggest that derivatives like this compound may exhibit anti-inflammatory properties by modulating cytokine release.

- Analgesic Properties : There is evidence that such compounds can influence pain pathways, providing analgesic effects alongside their decongestant actions.

Q & A

Basic: How is (R)-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine synthesized, and what key steps ensure enantiomeric purity?

Methodological Answer:

The synthesis involves silylation of phenylephrine’s hydroxyl groups using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions (e.g., in DMF or THF with imidazole as a base). Enantiomeric purity is achieved by starting with enantiomerically pure (R)-phenylephrine or via chiral resolution after silylation. For example, chiral HPLC or enzymatic resolution can separate enantiomers, while asymmetric synthesis using chiral auxiliaries may also be employed. Post-synthesis, ¹H/¹³C NMR and polarimetry confirm retention of the (R)-configuration and silyl group integrity .

Advanced: How do steric effects from TBDMS groups influence phenylephrine’s receptor binding in α1-adrenergic agonism studies?

Methodological Answer:

The bulky TBDMS groups hinder phenylephrine’s interaction with α1-adrenergic receptors by reducing hydrogen-bonding capacity. To study this, competitive binding assays (e.g., radioligand displacement using [³H]-prazosin) are performed with both silylated and non-silylated phenylephrine. Computational docking simulations (e.g., AutoDock Vina) can model steric clashes, while site-directed mutagenesis of receptor residues (e.g., Ser188, Asp106) validates binding mechanisms. Data from these experiments often show reduced binding affinity (pKi) for the silylated derivative compared to the parent compound .

Basic: What analytical techniques are critical for confirming the structural integrity of (R)-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm silyl group attachment (e.g., tert-butyl peaks at δ ~0.8–1.1 ppm; Si-CH₃ at δ ~0.2 ppm). ²⁹Si NMR can further verify silyl ether formation.

- Mass spectrometry (HRMS) : Exact mass analysis ensures correct molecular formula (e.g., [M+H]⁺ at m/z 494.3).

- Chiral HPLC : Using columns like Chiralpak IA/IB to confirm enantiopurity (>99% ee) .

Advanced: How does silylation affect phenylephrine’s stability under hydrolytic conditions in pharmacokinetic studies?

Methodological Answer:

Silyl groups enhance stability against esterases and acidic/basic hydrolysis. To assess this:

- In vitro hydrolysis : Incubate the compound in simulated gastric fluid (pH 1.2) or plasma. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic studies : Calculate half-life (t½) and compare with non-silylated phenylephrine. Data typically show t½ increases from ~2 hours (parent) to >24 hours (silylated) in plasma.

- Molecular dynamics (MD) simulations : Analyze water accessibility to silyl groups using software like GROMACS .

Basic: What are the primary applications of silyl-protected phenylephrine derivatives in synthetic chemistry?

Methodological Answer:

Silyl protection enables:

- Multi-step synthesis : Hydroxyl groups are shielded during reactions (e.g., Grignard additions, oxidations). Deprotection is achieved with fluoride sources (e.g., TBAF).

- Chiral pool synthesis : The (R)-configuration is preserved for building enantiopure pharmaceuticals (e.g., β-blockers, nucleoside analogs).

- Solubility modulation : Enhanced lipophilicity aids in chromatographic purification (e.g., silica gel column with hexane/EtOAc) .

Advanced: How can researchers resolve contradictory data on the metabolic fate of silylated phenylephrine in hepatic microsomes?

Methodological Answer:

Contradictions often arise from species-specific CYP450 activity. To address this:

Comparative metabolism assays : Use human vs. rat liver microsomes with NADPH cofactors.

LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., de-silylated products, glucuronides).

CYP450 inhibition studies : Co-incubate with selective inhibitors (e.g., ketoconazole for CYP3A4).

Statistical analysis : Apply multivariate methods (PCA) to distinguish interspecies variability .

Basic: What precautions are necessary when handling tert-butyldimethylsilyl reagents in phenylephrine derivatization?

Methodological Answer:

- Moisture control : Use Schlenk lines or gloveboxes to prevent hydrolysis of TBDMS-Cl.

- Quenching excess reagent : Add methanol post-reaction to deactivate unreacted silylating agents.

- Toxicity mitigation : Work in fume hoods; TBDMS-Cl releases HCl fumes.

- Storage : Keep reagents under inert gas (Ar/N₂) at −20°C .

Advanced: What strategies optimize the regioselective silylation of phenylephrine’s hydroxyl groups?

Methodological Answer:

- Steric directing groups : Introduce temporary protecting groups (e.g., acetyl) on the less reactive hydroxyl.

- Catalytic control : Use DMAP or imidazole to enhance reactivity at specific sites.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor silylation of less hindered hydroxyls.

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature (e.g., 0°C for kinetic selectivity) .

Basic: How is the purity of (R)-O,O-Bis(tert-butyldimethylsilyl) Phenylephrine validated for pharmacological assays?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns (e.g., Waters XBridge) with isocratic elution (MeCN:H₂O = 70:30). Purity >98% is required.

- Elemental analysis : Confirm C, H, N, Si content within ±0.4% of theoretical values.

- Residual solvent testing : GC-MS to detect traces of DMF or THF (ICH Q3C limits) .

Advanced: How do researchers address batch-to-batch variability in silylated phenylephrine synthesis?

Methodological Answer:

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., reagent stoichiometry, temperature).

- Quality by design (QbD) : Define critical quality attributes (CQAs) like enantiopurity and silyl group integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.